molecular formula C10H7ClF6O2 B11084902 2-Chloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-methylphenol

2-Chloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-methylphenol

Cat. No.: B11084902
M. Wt: 308.60 g/mol
InChI Key: NDIRDIIUUFIYJE-UHFFFAOYSA-N
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Description

2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL is a complex organic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups This compound is notable for its unique structural features, which include a trifluoromethyl group and a hydroxyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the trifluoromethylation of a suitable precursor, followed by chlorination and methylation reactions under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CHLORO-5-METHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENOL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group play crucial roles in its activity, influencing its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both trifluoromethyl and hydroxyl groups enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H7ClF6O2

Molecular Weight

308.60 g/mol

IUPAC Name

2-chloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-methylphenol

InChI

InChI=1S/C10H7ClF6O2/c1-4-2-7(18)6(11)3-5(4)8(19,9(12,13)14)10(15,16)17/h2-3,18-19H,1H3

InChI Key

NDIRDIIUUFIYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)O

Origin of Product

United States

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